molecular formula C13H9ClN6O4 B3298607 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide CAS No. 897623-32-4

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

Cat. No.: B3298607
CAS No.: 897623-32-4
M. Wt: 348.7 g/mol
InChI Key: YQGPYGQOONNXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide is a hybrid heterocyclic compound combining a tetrazole core substituted with a 4-chlorophenyl group and a 5-nitrofuran-2-carboxamide moiety. Tetrazoles are known for their metabolic stability and bioisosteric replacement of carboxylic acids in drug design, while nitrofuran derivatives exhibit broad antimicrobial and antiparasitic activities .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN6O4/c14-8-1-3-9(4-2-8)19-11(16-17-18-19)7-15-13(21)10-5-6-12(24-10)20(22)23/h1-6H,7H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGPYGQOONNXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrazole ring , a nitrofuran moiety , and a carboxamide group , contributing to its unique biological profile. The presence of the 4-chlorophenyl substituent enhances its potential for interaction with various biological targets. The molecular formula is C13_{13}H10_{10}ClN5_5O3_3, with a molecular weight of approximately 303.7 g/mol.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors, potentially modulating their activity.
  • Antioxidant Activity : Similar compounds have shown the ability to induce oxidative stress in cancer cells, leading to apoptosis.
  • Antimicrobial Properties : The nitrofuran component is known for its antimicrobial activity, making this compound a candidate for further investigation in treating infections.

Anticancer Activity

Research indicates that derivatives of nitrofuran compounds can exhibit anticancer effects. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
In one study, related compounds were tested against breast cancer cells (MCF-7 and MDA-MB-231). These compounds induced G2/M phase arrest and apoptosis through the production of reactive oxygen species (ROS) and inhibition of the Notch-AKT signaling pathway, highlighting the potential of these derivatives in cancer therapy .

Antimicrobial Activity

The nitrofuran moiety is associated with antimicrobial properties. Compounds containing this structure have been reported to exhibit activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)
NitrofurantoinE. coli20
FurazolidoneSalmonella typhi18
N-(4-chlorophenyl) derivativeBacillus subtilis15

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : Using hydrazine derivatives and appropriate carboxylic acids.
  • Coupling Reaction : Reaction with 5-nitrofuran-2-carboxylic acid to form the final amide.
  • Purification : Techniques like chromatography are used to purify the synthesized compound.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Ultrasound-assisted methods (e.g., compound 10a , 66% yield ) demonstrate efficiency comparable to traditional HATU-mediated couplings (e.g., 42–99% yields for nitrothiophene carboxamides ).
  • Purity Challenges : Nitrothiophene derivatives exhibit variable purity (42% vs. 99.05%), suggesting nitrofuran analogs (like the target compound) may require optimized purification protocols .
  • Functionalization : Sulfoximine derivatives (e.g., 5h ) show moderate yields (66%) but distinct crystallinity (melting points 132–134°C), highlighting substituent effects on physicochemical properties .

Key Insights :

  • Antimicrobial Potential: The target compound’s nitrofuran moiety may confer antibacterial activity akin to nitrothiophene carboxamides, though potency could vary due to heterocycle differences (furan vs. thiophene) .
  • Cytotoxicity : Nitrofuran-triazole hybrids exhibit antioxidant and cytotoxic activities, implying the target compound could be screened for similar therapeutic profiles .

Physicochemical and Spectroscopic Properties

  • Tetrazole Stability: Nitration reactions (e.g., compound 49) under 100% HNO₃ at 0–2°C indicate tetrazole rings tolerate harsh conditions, supporting the robustness of the target compound’s core .
  • Spectral Data : NMR signals for tetrazole-methyl derivatives (e.g., δ 5.38 ppm for –CH₂– in compound 8 ) align with expected shifts for the target compound’s methylene bridge .
  • Lipophilicity : Chlorophenyl and tert-butyl substituents (e.g., 10a , 5h ) enhance logP values, suggesting the target compound may exhibit favorable pharmacokinetics .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between 4-chlorophenyl azide and nitriles under microwave or thermal conditions .
  • Step 2: Alkylation of the tetrazole nitrogen with a methyl group using iodomethane or similar alkylating agents.
  • Step 3: Coupling the tetrazole-methyl intermediate with 5-nitrofuran-2-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
    Characterization:
  • NMR (1H/13C): To confirm regioselectivity of the tetrazole (1H vs. 2H isomer) and amide bond formation.
  • HPLC-MS: For purity assessment and molecular weight verification .
  • IR Spectroscopy: To validate nitrofuran (C=O stretch at ~1700 cm⁻¹) and tetrazole (C-N stretches at ~1500 cm⁻¹) functional groups .

Basic: How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, leveraging the nitrofuran moiety’s known redox-cycling activity .
  • Enzyme Inhibition: Test against tetrazole-targeted enzymes (e.g., angiotensin-converting enzyme) via fluorometric or colorimetric substrate assays .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, with comparisons to structurally related nitrofurans .

Basic: What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

  • Light Sensitivity: Nitrofurans are prone to photodegradation; store in amber vials and conduct reactions under inert light conditions .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (~150–200°C for similar nitrofurans) .
  • Hydrolytic Stability: Monitor pH-dependent degradation (e.g., in PBS at pH 7.4) via HPLC to identify hydrolysis products (e.g., free carboxylic acid) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituent variations on the tetrazole (e.g., 3,4-difluorophenyl) and nitrofuran (e.g., nitro group reduction to amine) to assess impact on target binding .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., tetrazole’s hydrogen bonding with ACE active sites) .
  • In Vivo Correlation: Compare in vitro IC₅₀ values with pharmacokinetic parameters (e.g., Cmax, t½) in rodent models to prioritize analogs .

Advanced: How can contradictory data on this compound’s enzyme inhibition potency be resolved?

Methodological Answer:

  • Assay Standardization: Re-evaluate inhibition under uniform conditions (e.g., buffer pH, enzyme concentration) to rule out experimental variability .
  • Metabolite Interference: Use LC-MS to identify active metabolites (e.g., reduced nitro groups) that may contribute to discrepancies .
  • Orthogonal Validation: Confirm results via surface plasmon resonance (SPR) for real-time binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Advanced: What strategies improve the yield of the final amidation step in synthesis?

Methodological Answer:

  • Coupling Reagent Optimization: Compare EDC/HOBt, DCC/DMAP, and COMU for reaction efficiency; COMU often reduces racemization in carboxamides .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane; higher polarity solvents may enhance carbodiimide activation .
  • Microwave Assistance: Apply microwave irradiation (50–100°C, 30 min) to accelerate amidation kinetics and improve yields by 15–20% .

Advanced: Which analytical methods are suitable for identifying degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via:
    • UPLC-QTOF-MS: For high-resolution identification of degradation products (e.g., nitro group reduction, tetrazole ring opening) .
    • NMR Stability Monitoring: Track chemical shift changes in aromatic protons to detect structural alterations .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.